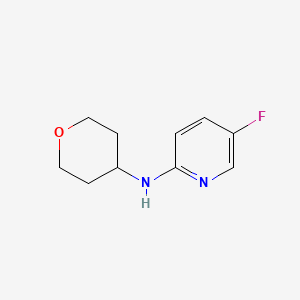

5-fluoro-N-(oxan-4-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N-(oxan-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYWCGILBGNERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 Fluoro N Oxan 4 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-fluoro-N-(oxan-4-yl)pyridin-2-amine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 5-fluoropyridine ring and the oxane ring.

5-Fluoropyridine Ring Protons: The aromatic region would display three signals. The proton at the C6 position (adjacent to the nitrogen) is expected to be the most deshielded. The protons at C3 and C4 will show characteristic coupling patterns influenced by the adjacent fluorine atom. Specifically, a doublet of doublets is anticipated for H-3, and a triplet-like signal for H-4, both showing coupling to the fluorine atom (³JHF and ⁴JHF respectively).

Oxane Ring Protons: The protons of the oxane ring would appear in the aliphatic region. Due to the chair conformation of the tetrahydropyran (B127337) ring, axial and equatorial protons would be chemically non-equivalent, leading to complex multiplets. The methine proton at C4' (the point of attachment to the amino group) is expected to be a multiplet in the downfield region of the aliphatic signals. The protons on C2' and C6' (adjacent to the ring oxygen) would be deshielded relative to the protons on C3' and C5'.

Amine Proton: A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

5-Fluoropyridine Ring Carbons: Six distinct signals are expected for the pyridine (B92270) ring. The carbon atom directly bonded to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other pyridine carbons will also show smaller couplings to the fluorine atom. The C2 carbon, bonded to the amino group, and the C6 carbon will be significantly influenced by the nitrogen atoms.

Oxane Ring Carbons: Four signals are anticipated for the oxane ring carbons. The C4' carbon, attached to the nitrogen, will be shifted downfield compared to the other methylene (B1212753) carbons. The C2' and C6' carbons, being adjacent to the oxygen atom, will also be deshielded.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3 | ~ 7.2-7.4 (dd) | ~ 120-125 (d, JCF) |

| 4 | ~ 6.8-7.0 (t) | ~ 110-115 (d, JCF) |

| 6 | ~ 7.8-8.0 (d) | ~ 140-145 (d, JCF) |

| 2 | - | ~ 155-160 (d, JCF) |

| 5 | - | ~ 150-155 (d, ¹JCF) |

| 1' (NH) | Variable (broad s) | - |

| 4' | ~ 3.8-4.0 (m) | ~ 45-50 |

| 2', 6' | ~ 3.9-4.1 (m, equatorial)~ 3.4-3.6 (m, axial) | ~ 65-70 |

| 3', 5' | ~ 1.8-2.0 (m, equatorial)~ 1.4-1.6 (m, axial) | ~ 30-35 |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, 'm' a multiplet, and 's' a singlet. JCF indicates coupling with the fluorine atom.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the proton-proton coupling networks within the molecule. It would confirm the connectivity of the protons on the pyridine ring and trace the proton sequence within the oxane ring. For instance, cross-peaks would be observed between H-3 and H-4 of the pyridine ring. Within the oxane ring, correlations would be seen between the methine proton at C4' and its neighbors at C3' and C5', and subsequently between the protons on C2'/C6' and C3'/C5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the direct one-bond correlations between protons and their attached carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

The ¹⁹F NMR spectrum would provide valuable information about the electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom at the C5 position of the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the multiplicity of the signal would reveal couplings to the neighboring protons (H-4 and H-6), appearing as a doublet of doublets. The magnitude of these coupling constants (JHF) provides further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique to determine the precise molecular weight and elemental composition of this compound. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated based on its molecular formula, C₁₀H₁₄FN₂O⁺. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the correct molecular formula.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Monoisotopic Mass |

| [M+H]⁺ | C₁₀H₁₄FN₂O⁺ | 197.1085 |

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) could also offer further structural insights, for example, by showing the loss of the oxane moiety or fragments from the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups and vibrational modes present in the molecule.

N-H Stretching: A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the oxane ring would be observed below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is anticipated in the fingerprint region, typically around 1200-1250 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the oxane ring would produce strong bands in the 1050-1150 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N / C=C Stretch (Pyridine) | 1400 - 1650 |

| C-F Stretch | 1200 - 1250 |

| C-O-C Stretch (Oxane) | 1050 - 1150 |

X-ray Crystallography of this compound Complexes and Co-crystals

While no public domain X-ray crystal structures of this compound itself are available, this technique, if applied to suitable single crystals of the compound or its complexes and co-crystals, would provide the most definitive structural information. A crystal structure would confirm the atomic connectivity and provide precise bond lengths, bond angles, and torsional angles. It would also reveal the three-dimensional conformation of the molecule, including the chair conformation of the oxane ring and the relative orientation of the two ring systems. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions such as hydrogen bonding (involving the N-H group and the pyridine nitrogen) and potentially π-π stacking interactions between the pyridine rings.

Analysis of Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is determined by the spatial arrangement of its three key components: the 5-fluoropyridine ring, the secondary amine linker, and the oxane ring. The oxane ring is expected to adopt a stable chair conformation to minimize steric strain. The linkage of this ring to the aminopyridine moiety introduces rotational flexibility around the C-N bonds.

Intermolecular interactions are anticipated to be significant in the solid state of this compound. These interactions would likely include van der Waals forces, dipole-dipole interactions arising from the polar C-F and C-N bonds, and, most notably, hydrogen bonding. In the crystal lattice of a related compound, 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, the crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonding, forming chains that extend along the crystal axis. nih.gov A similar propensity for forming intermolecular networks can be expected for this compound.

Hydrogen Bonding Network Characterization

The presence of a secondary amine group (N-H) as a hydrogen bond donor and the nitrogen atom of the pyridine ring as a hydrogen bond acceptor strongly suggests the formation of intermolecular hydrogen bonds. The oxygen atom within the oxane ring could also act as a hydrogen bond acceptor.

Specifically, the N-H group can form a hydrogen bond with the pyridinic nitrogen of a neighboring molecule (N-H···N). This type of interaction is a common motif in the crystal structures of 2-aminopyridine (B139424) derivatives, leading to the formation of dimers or extended chains. Furthermore, the fluorine atom, being highly electronegative, might participate in weaker C-H···F interactions. Research on other fluorinated organic molecules has characterized the nature of weak N-H···F hydrogen bonding interactions. escholarship.org

The interplay of these hydrogen bonds would lead to a well-defined, three-dimensional network in the solid state, significantly influencing the material's physical properties such as melting point and solubility.

Crystal Packing and Supramolecular Assembly

The specific arrangement of molecules in the crystal lattice, or crystal packing, of this compound would be a direct consequence of the intermolecular forces, particularly the hydrogen bonding network. The molecules would likely arrange themselves to maximize attractive interactions and minimize repulsive forces, leading to an ordered supramolecular assembly.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assessment (If Applicable to Chiral Analogs)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. Consequently, techniques like Electronic Circular Dichroism (ECD) would not be applicable.

However, if chiral analogs of this compound were to be synthesized, for instance, by introducing a chiral center on the oxane ring or by creating a situation of atropisomerism, then chiroptical spectroscopy would become a crucial tool for stereochemical assessment. For such hypothetical chiral analogs, ECD spectroscopy could be used to:

Determine the absolute configuration: By comparing the experimentally measured ECD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry of the chiral centers could be assigned.

Analyze conformational preferences: The ECD spectrum is highly sensitive to the three-dimensional structure of a molecule. Therefore, it could provide insights into the preferred conformations of the chiral analogs in solution.

The introduction of fluorine atoms can sometimes enhance the potential for creating stable atropisomers in related molecular backbones, which could be an interesting avenue for future stereochemical studies. nih.gov

Computational and Theoretical Studies of 5 Fluoro N Oxan 4 Yl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For 5-fluoro-N-(oxan-4-yl)pyridin-2-amine, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The resulting geometry is critical for understanding its shape and how it might interact with other molecules.

Beyond geometry, DFT can elucidate key electronic properties. These include the distribution of electron density, dipole moment, and atomic charges (e.g., through Natural Bond Orbital analysis), which highlight the polar regions of the molecule and potential sites for electrostatic interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy of the HOMO and LUMO, as well as their spatial distribution across the this compound molecule, would be calculated using the optimized geometry from DFT. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. FMO analysis would pinpoint the specific atoms or regions on the pyridine (B92270) and oxane rings that are most likely to participate in chemical reactions.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution around a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface.

For this compound, the EPS map would illustrate regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. These maps are invaluable for identifying sites involved in non-covalent interactions, such as hydrogen bonding. For this molecule, negative potential would be expected around the nitrogen atoms of the pyridine ring and the oxygen atom of the oxane ring, while positive potential would be located around the amine hydrogen.

Molecular Dynamics (MD) Simulations of this compound in Solvent Environments

While quantum calculations provide insight into a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly in a biologically relevant environment like water. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions.

In Silico Prediction of Molecular Properties and ADME-Related Parameters (Excluding Clinical Pharmacokinetics)

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are based on the molecule's structure and physicochemical properties. For this compound, several key parameters can be calculated. chemscene.com

These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. Based on the data, this compound generally adheres to these principles, suggesting favorable physicochemical properties for oral bioavailability.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 196.22 g/mol | Influences absorption and diffusion. |

| LogP (Octanol-Water Partition Coefficient) | 1.8116 | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 34.15 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Affects solubility and binding to targets. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and binding to targets. |

| Rotatable Bonds | 2 | Indicates molecular flexibility. |

Ligand-Protein Docking and Molecular Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for structure-based drug design, helping to understand and predict ligand-protein interactions at the atomic level.

To perform a docking study with this compound, a specific protein target would first be identified. The three-dimensional structure of this protein would be obtained from a repository like the Protein Data Bank (PDB). Using software such as AutoDock Vina, the ligand would be placed into the protein's binding site, and various conformations and orientations would be sampled. The program then calculates a "docking score" or binding energy for each pose, which estimates the binding affinity.

The results would be visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For instance, the amine group and pyridine nitrogen of the ligand could form hydrogen bonds with polar residues, while the fluorinated pyridine ring might engage in hydrophobic or halogen-bonding interactions. These studies are critical for predicting the biological activity of the compound and can guide the design of more potent and selective analogs.

Identification of Putative Binding Pockets and Interaction Modes

Detailed computational studies identifying specific putative binding pockets and interaction modes for this compound are not extensively available in publicly accessible research literature. However, analysis of structurally related aminopyridine derivatives, often investigated as kinase inhibitors, can provide insights into potential interaction patterns.

Compounds featuring a 2-aminopyridine (B139424) scaffold are frequently designed to interact with the hinge region of kinase domains. The pyridine nitrogen and the exocyclic amine typically form hydrogen bonds with the backbone amide groups of the hinge residues. For a hypothetical interaction of this compound, one could postulate a similar binding mode. The oxane ring would likely be oriented towards the solvent-exposed region or a hydrophobic pocket, depending on the specific topology of the target protein's active site. The fluorine atom at the 5-position of the pyridine ring could engage in halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity.

Binding Affinity Predictions and Scoring Functions

Precise binding affinity predictions for this compound are contingent on the specific biological target, which is not well-defined in the existing literature. Computational methods such as molecular docking and free energy calculations are commonly employed to estimate the binding affinity of a ligand to a protein. These methods utilize scoring functions to rank different binding poses and predict the strength of the interaction.

For a given target, a typical workflow would involve:

Docking: Placing the 3D structure of this compound into the binding site of the target protein.

Scoring: Evaluating the docked poses using a scoring function that considers factors like hydrogen bonds, van der Waals interactions, electrostatic interactions, and desolvation penalties.

Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) could be used for more accurate predictions, though they are computationally more intensive.

Without a specified target, a quantitative prediction of binding affinity is not feasible. However, some general physicochemical properties that influence binding affinity have been calculated for this compound.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| TPSA (Topological Polar Surface Area) | 34.15 Ų |

| LogP (Octanol-water partition coefficient) | 1.8116 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Data sourced from available chemical databases. chemscene.com

Cheminformatics Analysis and Chemical Space Exploration for Analog Design

Cheminformatics analysis and the exploration of chemical space are crucial for designing analogs of a lead compound like this compound to improve its properties. This process involves analyzing the structure-activity relationship (SAR) and structure-property relationship (SPR) to guide the synthesis of new molecules with enhanced potency, selectivity, or pharmacokinetic profiles.

For this compound, analog design could explore modifications at several positions:

Pyridine Ring: Substitution at other positions on the pyridine ring could modulate electronic properties and introduce new interactions with a target. For instance, adding electron-withdrawing or -donating groups could influence the pKa of the pyridine nitrogen and the exocyclic amine, affecting their ability to form hydrogen bonds. nih.gov

Oxane Ring: The oxane moiety can be replaced with other cyclic or acyclic substituents to explore different regions of a binding pocket. Introducing chirality or different functional groups on the ring could lead to more specific interactions.

Linker: While there is no linker in this specific molecule, in related compounds, the nature and length of a linker between the pyridine and another pharmacophoric group are often varied to optimize binding.

The design of analogs would be guided by computational tools that can predict the properties of virtual compounds, allowing for the prioritization of molecules for synthesis and testing. Techniques like propensity score matching or matched molecular pair analysis could be used to identify subtle structural changes that lead to significant improvements in desired properties.

Preclinical Biological and Pharmacological Investigations of 5 Fluoro N Oxan 4 Yl Pyridin 2 Amine

Target Identification and Engagement Studies

There are no publicly available studies detailing the specific biological targets of 5-fluoro-N-(oxan-4-yl)pyridin-2-amine.

Biochemical Assays for Enzyme Inhibition or Receptor Modulation

No data from biochemical assays investigating the inhibitory or modulatory effects of this compound on any specific enzymes or receptors have been published.

Proteomics-Based Target Deconvolution Strategies

Information regarding the use of proteomics-based methods to identify the cellular targets of this compound is not available.

Cellular Pathway Modulation

There is a lack of published research on the effects of this compound on cellular pathways.

In Vitro Cellular Assays (e.g., Reporter Gene Assays, Pathway Activation/Inhibition)

No results from in vitro cellular assays, such as reporter gene assays, that would indicate the compound's influence on cellular signaling or gene expression have been reported.

High-Content Imaging for Phenotypic Screening

There is no evidence of high-content imaging studies being used to assess any phenotypic changes induced by this compound in cells.

Antiparasitic Activity in Preclinical Models

Specific investigations into the antiparasitic activity of this compound in any preclinical models have not been documented in the public domain.

Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the preclinical biological and pharmacological investigations of the compound this compound corresponding to the detailed outline provided.

Searches for in vitro efficacy against pathogen strains, in vivo efficacy in animal models, antiparasitic mechanisms of action, kinase inhibition profiles, and PDE inhibitory activity for this specific molecule did not yield any published research data. The available information is limited to its identification and sale by chemical suppliers, which suggests it may be a chemical intermediate used in the synthesis of other compounds rather than a widely studied agent itself.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content for this compound.

Mitochondrial Uncoupling Activity

Investigations into the potential for this compound to act as a mitochondrial uncoupler have not been reported in the accessible scientific literature. Mitochondrial uncouplers are molecules that can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without a corresponding increase in ATP synthesis. This area of research is critical for understanding a compound's potential therapeutic applications in metabolic diseases, as well as its toxicological profile. nih.govresearchgate.netnih.gov

Currently, there are no published studies detailing the effects of this compound on cellular respiration, oxygen consumption rates (OCR), or its mechanism of action related to protonophoric activity. As such, data tables and detailed research findings on this specific pharmacological aspect cannot be provided.

In Vitro Metabolic Stability and Metabolite Identification (Excluding Human Clinical Data)

The metabolic fate of a compound is a crucial component of its preclinical assessment. In vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes, provide essential information on the rate and pathways of metabolism. nih.govnih.govresearchgate.net This data helps to predict a compound's in vivo pharmacokinetic properties, such as its half-life and potential for drug-drug interactions.

As of the latest available information, there are no published reports detailing the in vitro metabolic stability of this compound in any preclinical species. Consequently, information regarding its metabolic pathways, the enzymes involved in its biotransformation, and the structural identification of its metabolites is not available. Without these foundational studies, it is not possible to compile data on its metabolic profile.

Structure Activity Relationship Sar Studies of 5 Fluoro N Oxan 4 Yl Pyridin 2 Amine Analogs

Design Principles for Analog Synthesis (e.g., Bioisosteric Replacement, Scaffold Hopping)

The design of novel analogs of 5-fluoro-N-(oxan-4-yl)pyridin-2-amine is guided by established medicinal chemistry principles, primarily bioisosteric replacement and scaffold hopping. These strategies aim to improve upon the lead compound's properties by introducing targeted modifications.

Bioisosteric Replacement: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, with the goal of enhancing the desired biological activity or improving physicochemical properties. For instance, the fluorine atom at the 5-position of the pyridine (B92270) ring could be replaced with other halogens (Cl, Br) or a cyano group (-CN) to modulate electronic properties and potential halogen bonding interactions. Similarly, the oxane ring could be replaced with other cyclic systems, such as piperidine (B6355638) or cyclohexane, to probe the importance of the ring oxygen for activity. The replacement of a phenyl ring with a pyridine ring is a common bioisosteric switch used to improve metabolic stability, permeability, potency, and binding interactions.

Scaffold Hopping: This more advanced approach involves replacing the central core of the molecule while retaining the spatial arrangement of key functional groups. For this compound, this could involve replacing the 2-aminopyridine (B139424) core with other heterocyclic systems like pyrimidine, pyrazine (B50134), or imidazopyridine. The objective of scaffold hopping is to discover novel chemical series with potentially improved intellectual property positions, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or different selectivity profiles. For example, replacing a pyridine core with a pyrazine has led to the development of analogs with potent oral antimalarial activity.

These design principles are often supported by computational modeling and molecular docking studies to predict the binding of new analogs to their biological target, thereby prioritizing the synthesis of compounds with the highest likelihood of success.

Systematic Variation of the Pyridine Core Substituents

The fluorine atom at the 5-position of the pyridine ring plays a significant role in the molecule's electronic properties and can influence its binding affinity and metabolic stability. SAR studies would systematically explore the effect of substituting this fluorine with other halogens or electron-withdrawing groups.

| Substitution at 5-position | Expected Effect on Activity | Rationale |

| Chlorine (Cl) | Potentially similar or slightly decreased | Larger size may introduce steric hindrance, but still acts as an electron-withdrawing group. |

| Bromine (Br) | Likely decreased | Significantly larger size could lead to steric clashes in the binding pocket. |

| Cyano (CN) | Potentially maintained or altered | Can act as a hydrogen bond acceptor and has different electronic and steric properties compared to halogens. |

| Trifluoromethyl (CF3) | Potentially increased or decreased | Strong electron-withdrawing group that can alter pKa and lipophilicity, but its bulkiness may be detrimental. |

This table presents hypothetical SAR trends based on general medicinal chemistry principles, as specific experimental data for this compound analogs is not publicly available.

The 2-amino group is a key feature of this scaffold, likely involved in crucial hydrogen bonding interactions with the biological target. Modifications to this group, such as methylation or acetylation, can provide insights into the necessity of the N-H bond for activity. Furthermore, altering the position of the amino group on the pyridine ring can help to map the binding pocket.

| Modification of the 2-amino group | Expected Effect on Activity | Rationale |

| N-methylation (-NHCH3) | Likely decreased | Loss of a hydrogen bond donor and increased steric bulk. |

| N-acetylation (-NHC(O)CH3) | Significantly decreased | Introduction of a bulky, electron-withdrawing group that alters the electronic and steric profile. |

| Relocation to 3- or 4-position | Likely loss of activity | The specific positioning of the amino group is often critical for binding to the target. |

This table presents hypothetical SAR trends based on general medicinal chemistry principles, as specific experimental data for this compound analogs is not publicly available.

Elucidation of Oxane Moiety's Contribution to Activity and Selectivity

The oxane (tetrahydropyran) moiety is a crucial component of the molecule, influencing its solubility, conformational rigidity, and potential for hydrogen bonding. Understanding its contribution to activity and selectivity is paramount for optimization.

The six-membered oxane ring adopts a stable chair conformation, which positions the substituent in a specific orientation within the binding pocket. Exploring different ring sizes can reveal the optimal geometry for interaction with the target.

| Ring Modification | Expected Effect on Activity | Rationale |

| Cyclopentyl | Potentially altered | A five-membered ring has a different, more planar conformation which may not fit the binding pocket as well. |

| Cycloheptyl | Likely decreased | A seven-membered ring is more flexible and may adopt conformations that are not conducive to binding, potentially leading to an entropic penalty. |

| Piperidinyl | Potentially maintained or altered | Introduction of a basic nitrogen atom could form new interactions or lead to off-target effects. The protonation state at physiological pH would be a key factor. |

This table presents hypothetical SAR trends based on general medicinal chemistry principles, as specific experimental data for this compound analogs is not publicly available.

Introducing substituents on the oxane ring can probe for additional binding pockets and influence the molecule's physicochemical properties. For example, adding a hydroxyl group could introduce a new hydrogen bond, while a methyl group could explore hydrophobic pockets.

| Substitution on Oxane Ring | Position | Expected Effect on Activity | Rationale |

| Hydroxyl (-OH) | 3- or 4-position | Potentially increased | Could form an additional hydrogen bond with the target. |

| Methyl (-CH3) | 2- or 4-position | Potentially increased or decreased | Could interact with a hydrophobic pocket or cause steric hindrance. |

| Fluorine (F) | Multiple positions | Potentially modulated | Can alter lipophilicity and block potential sites of metabolism. |

This table presents hypothetical SAR trends based on general medicinal chemistry principles, as specific experimental data for this compound analogs is not publicly available.

Derivatization and Modification Strategies for 5 Fluoro N Oxan 4 Yl Pyridin 2 Amine

Prodrug Design and Evaluation (Theoretical and Preclinical)

Prodrug strategies are a well-established approach to overcoming unfavorable physicochemical or pharmacokinetic properties of a parent drug molecule. For a compound like 5-fluoro-N-(oxan-4-yl)pyridin-2-amine, with its secondary amine and pyridine (B92270) nitrogen, several theoretical prodrug designs can be envisioned. These designs primarily focus on masking the amine functionality to modulate properties such as solubility, permeability, and metabolic stability, with the aim of releasing the active parent compound at the desired site of action through enzymatic or chemical cleavage.

One common approach involves the formation of N-acyl or N-carbamoyl derivatives of the secondary amine. These prodrugs can be designed to be cleaved by ubiquitous esterases or other hydrolases in the body. For instance, conjugation with amino acids to form N-acylamino acid derivatives can improve water solubility and potentially utilize amino acid transporters for increased absorption. Preclinical studies on similar heterocyclic amines have demonstrated the feasibility of this approach. For example, lysylamide prodrugs of other aromatic amines have been shown to be chemically stable, water-soluble, and capable of rapidly reverting to the parent amine in vivo.

Another theoretical strategy involves the derivatization of the pyridine ring nitrogen to form N-oxides. Pyridine N-oxides are often more water-soluble than the parent pyridine and can be reduced back to the active pyridine in vivo, sometimes selectively in hypoxic tumor environments.

The evaluation of such theoretical prodrugs would involve a series of preclinical assessments. Initial in vitro studies would determine the chemical stability of the prodrug in simulated gastric and intestinal fluids, as well as its susceptibility to enzymatic cleavage in plasma and liver microsomes. Subsequently, in vivo pharmacokinetic studies in animal models would be necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and the extent of conversion to the parent compound.

| Prodrug Moiety | Linkage Type | Potential Advantage | Cleavage Mechanism | Preclinical Evaluation Parameters |

| Amino Acid (e.g., Lysine) | Amide | Increased water solubility, potential for transporter-mediated uptake. | Amidases, peptidases | Stability in simulated GI fluids, plasma stability, conversion rate in liver microsomes, in vivo PK in rodents. |

| Alkyl/Aryl Carbamate | Carbamate | Tunable stability and lipophilicity. | Esterases | Stability across a pH range, enzymatic hydrolysis rate, cell permeability assays (e.g., Caco-2). |

| Phosphate (B84403) Ester | Phosphate | High water solubility. | Phosphatases | Aqueous solubility, stability in buffer and plasma, rate of enzymatic dephosphorylation. |

| Pyridine N-oxide | N/A | Increased water solubility, potential for hypoxia-activated release. | Nitroreductases | Solubility, stability, reduction potential, conversion under normoxic vs. hypoxic conditions. |

Conjugation for Targeted Delivery (e.g., Antibody-Drug Conjugates, Nanoparticle Delivery)

To enhance the therapeutic index and minimize off-target effects, this compound can be conjugated to targeting moieties such as antibodies or encapsulated within nanoparticles.

Antibody-Drug Conjugates (ADCs): The secondary amine of this compound can serve as a conjugation point for linking to a monoclonal antibody (mAb) that targets a tumor-specific antigen. This requires the use of a suitable linker that is stable in circulation but allows for the release of the cytotoxic payload upon internalization into the target cancer cell. The amine can be acylated with a linker containing a maleimide (B117702) group, which can then react with the thiol groups of reduced cysteines on the antibody. Alternatively, linkers with an activated ester can directly form an amide bond with the amine.

A preclinical study on a 5-fluoro-2'-deoxyuridine (B1346552) derivative provides a relevant example of this approach. The derivative was conjugated to a human serum albumin (HSA) carrier and then to an anti-osteosarcoma monoclonal antibody. The resulting immunoconjugate demonstrated significantly enhanced cytotoxicity against antigen-positive cancer cells compared to the unconjugated drug. nih.gov

| Component | Function | Example from Analogous Systems |

| Antibody | Targets a specific antigen on cancer cells. | Anti-osteosarcoma mAb 791T/36 nih.gov |

| Linker | Connects the drug to the antibody; influences stability and release. | Succinamic acid spacer with a thioether bond nih.gov |

| Drug | The cytotoxic payload. | 5-fluoro-2'-deoxyuridine derivative nih.gov |

Nanoparticle Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, offers another strategy for targeted delivery. nih.gov Nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) to actively target cancer cells. nih.gov

The formulation of drug-loaded nanoparticles involves processes like emulsion droplet coalescence or nanoprecipitation. nih.gov Preclinical evaluation would involve characterizing the nanoparticles for size, surface charge, drug loading efficiency, and in vitro drug release profile. nih.gov Subsequently, in vivo studies would assess their biodistribution, tumor accumulation, and efficacy. For instance, 5-fluorouracil, a structurally related fluorinated pyrimidine, has been successfully formulated into chitosan (B1678972) and Eudragit RS 100 nanoparticles, demonstrating controlled release and nanosize particles suitable for drug delivery. nih.gov

Introduction of Reporter Groups for Imaging and Mechanistic Studies

To visualize the distribution of this compound in cells or tissues and to elucidate its mechanism of action, reporter groups such as fluorescent dyes or bioorthogonal handles can be introduced into the molecule.

The 2-aminopyridine (B139424) scaffold is known to be a potential basis for fluorescent probes. mdpi.com Derivatization of the secondary amine or another position on the pyridine ring with a fluorophore could yield a fluorescent analogue of the parent compound. The photophysical properties of such probes, including their absorption and emission maxima, quantum yield, and Stokes shift, would need to be characterized. These fluorescent derivatives could then be used in fluorescence microscopy to study cellular uptake, subcellular localization, and interaction with potential biological targets. A study on multisubstituted aminopyridines demonstrated that modifications to the amine group can significantly influence the quantum yield of fluorescence. mdpi.com

| Aminopyridine Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| 2-(tert-Butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 |

| 2-(Benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 |

| 2-(Cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.31 |

Data adapted from a study on fluorescent aminopyridine derivatives and is intended to be representative. mdpi.com

Bioorthogonal chemistry offers another powerful tool for tracking molecules in living systems. nih.govnih.govcolumbia.edu A small, inert chemical handle, such as an azide (B81097) or an alkyne, could be incorporated into the structure of this compound. This modified compound would then be administered to cells or organisms, where it would be metabolized and incorporated into its biological targets. Subsequently, a fluorescent probe containing the complementary reactive group (e.g., a cyclooctyne (B158145) for an azide) can be introduced, leading to a specific covalent reaction that labels the target for imaging. nih.govnih.gov This approach avoids the use of bulky fluorescent proteins and allows for the visualization of small molecules in their native environment. nih.govcolumbia.edu

Polymer-Bound Scaffolds for Combinatorial Chemistry Applications

The 2-aminopyridine scaffold is a valuable starting point for the generation of combinatorial libraries to discover new drug leads. By immobilizing a derivative of this compound onto a solid support, a large number of analogues can be rapidly synthesized in a parallel or split-and-pool fashion.

The secondary amine provides a convenient handle for attachment to a resin. For example, the amine could be acylated with a linker that is covalently attached to a solid support, such as polystyrene or TentaGel resin. Once the scaffold is immobilized, the pyridine ring can be further functionalized, or a diverse set of building blocks can be introduced at other positions. For instance, if a suitable precursor to the N-(oxan-4-yl) group is used, a library of different N-substituents could be generated.

A typical solid-phase synthesis workflow would involve:

Attachment: Covalently linking a suitable derivative of the 2-amino-5-fluoropyridine (B1271945) core to a solid support.

Diversification: Performing a series of reactions to introduce a variety of chemical building blocks at different positions on the scaffold.

Cleavage: Releasing the final compounds from the solid support.

Screening: Testing the library of compounds for biological activity in high-throughput screening assays.

This approach has been successfully used to generate libraries of other heterocyclic compounds, such as 2-amino-4(1H)-quinazolinones, where a resin-bound amine was used as the starting point for a multi-step synthesis.

| Scaffold Position | Potential Building Blocks for Diversification |

| Pyridine Ring (via Suzuki or other cross-coupling reactions) | Aryl and heteroaryl boronic acids |

| Secondary Amine (if modified post-synthesis) | Carboxylic acids, sulfonyl chlorides, isocyanates |

| Oxane Ring (if synthesized on-resin from a precursor) | Various aldehydes or ketones for reductive amination |

This combinatorial approach allows for the systematic exploration of the structure-activity relationship (SAR) around the this compound scaffold, facilitating the identification of derivatives with improved potency, selectivity, or other desirable pharmacological properties.

Analytical Method Development for Research Applications of 5 Fluoro N Oxan 4 Yl Pyridin 2 Amine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for the separation, identification, and quantification of 5-fluoro-N-(oxan-4-yl)pyridin-2-amine and its related impurities. A range of techniques are employed to address different analytical challenges, from bulk purity assessment to trace-level impurity detection.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) or Diode Array Detection (DAD) is the primary method for determining the purity of the bulk substance and quantifying its content in formulations. A reversed-phase HPLC method is typically developed, offering simplicity and reliability. pensoft.net The method separates the main compound from its process-related impurities and degradation products.

A typical method would utilize a C18 stationary phase, which provides good retention and separation for moderately polar compounds like this compound. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile, run in an isocratic mode for consistent results. pensoft.net UV detection is suitable due to the chromophoric nature of the pyridine (B92270) ring system.

| Parameter | Condition/Specification |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | 30 °C |

| Theoretical Plates | > 2000 |

| Tailing Factor | ≤ 2.0 |

| RSD for Repeat Injections | ≤ 2.0% |

For the quantification of trace-level impurities or the analysis of the compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govmdpi.com This technique is essential for detecting potentially genotoxic impurities at parts-per-million (ppm) levels and for pharmacokinetic studies. mdpi.comrug.nl

The method development involves optimizing the chromatographic separation to resolve the analyte from matrix components and selecting appropriate ionization and fragmentation parameters for the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically effective for amine-containing compounds. The system is operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com

| Parameter | Condition |

|---|---|

| Column | ACE® Excel™ C18 (50 x 2.1 mm, 2 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | 197.1 → 113.1 (Hypothetical) |

| MRM Transition (Internal Standard) | (Specific to chosen IS) |

During the synthesis of this compound, various organic solvents may be used. Gas Chromatography-Mass Spectrometry (GC-MS), often with a static headspace sampler, is the standard technique for identifying and quantifying these residual solvents to ensure they are below safety limits defined by guidelines such as USP <467>. thermofisher.com This method allows for the analysis of volatile and semi-volatile compounds without interference from the non-volatile active substance. thermofisher.com Samples are heated in a sealed vial, and the vapor (headspace) is injected into the GC system, providing a clean and efficient analysis of volatile organic impurities. researchgate.net

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography and can be a powerful tool for analyzing this compound. synhet.com CE separates ions based on their electrophoretic mobility in an electric field, providing high-efficiency separations. This technique can be particularly useful for resolving closely related impurities that are difficult to separate by HPLC or for chiral separations if relevant. A typical method involves using a fused-silica capillary and a background electrolyte, such as a borate (B1201080) buffer, to control the separation. researchgate.net

Method Validation (e.g., Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification)

Any quantitative analytical method developed must be validated to ensure its reliability for the intended application. Validation is performed according to ICH guidelines and includes assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pensoft.netresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies in a spiked matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Typical Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.9992 |

| Linear Range | - | 0.1 - 50 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -4.5% to 6.2% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | ≤ 8.1% |

| Limit of Quantification (LOQ) | - | 0.1 ng/mL |

Applications in Preclinical Sample Analysis (e.g., in vitro stability, animal tissue distribution)

Validated analytical methods, particularly LC-MS/MS, are critical for preclinical studies. One key application is the assessment of in vitro metabolic stability. This is typically performed by incubating the compound with liver microsomes from different species (e.g., rat, mouse, human) and quantifying the percentage of the parent compound remaining over time using LC-MS/MS. nuvisan.com These data help predict the compound's hepatic clearance and potential for metabolism-based drug-drug interactions. nuvisan.comfrontiersin.org

Furthermore, these methods are applied to pharmacokinetic studies where the concentration of this compound is measured in plasma, blood, and various tissues following administration to animal models. nih.gov This provides crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its development as a potential therapeutic agent. nih.gov

| Species | % Parent Compound Remaining (after 60 min incubation) |

|---|---|

| Mouse | 45% |

| Rat | 62% |

| Dog | 81% |

| Monkey | 88% |

| Human | 91% |

Future Research Directions and Translational Perspectives Excluding Clinical Aspects

Exploration of Novel Biological Targets for 5-fluoro-N-(oxan-4-yl)pyridin-2-amine and its Analogs

The aminopyridine scaffold is a well-established pharmacophore found in a variety of biologically active molecules. nih.govnih.govnih.gov Future research on this compound would logically begin with broad phenotypic screening to identify potential biological targets. High-throughput screening (HTS) against diverse cancer cell lines, bacterial strains, and viral assays could uncover cytotoxic or antimicrobial activities.

Should initial screenings yield positive results, subsequent target deconvolution studies would be essential. This could involve affinity chromatography, proteomics-based approaches, or computational target prediction to identify the specific proteins or pathways with which the compound interacts. The structural features of this compound, including the fluorine atom, the pyridine (B92270) ring, and the oxane moiety, could be systematically modified to generate a library of analogs. This analog synthesis would be crucial for establishing structure-activity relationships (SAR) and optimizing potency and selectivity for any identified targets. For instance, related aminopyridine derivatives have been investigated as inhibitors of tubulin polymerization and neuronal nitric oxide synthase (nNOS), suggesting potential, yet unproven, avenues for exploration. nih.govnih.gov

Development of Advanced In Vitro and In Vivo Disease Models

Once a promising biological activity is identified, the development and use of relevant disease models would be the next critical step. For example, if the compound shows anticancer properties, a panel of in vitro 3D cancer models, such as tumor spheroids or organoids, would offer a more physiologically relevant system than traditional 2D cell cultures. These models can provide insights into the compound's ability to penetrate tumor tissue and exert its effects in a microenvironment that more closely mimics a solid tumor.

For in vivo evaluation, xenograft models in immunocompromised mice, using human cancer cell lines corresponding to the in vitro findings, would be a standard approach. Furthermore, if the compound is found to target a specific genetic vulnerability, genetically engineered mouse models (GEMMs) could provide a more accurate representation of human disease. The choice of animal model would be entirely dependent on the specific therapeutic area implicated by the initial biological screenings.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly integral to modern drug discovery and could play a significant role in the future development of this compound. Should initial studies generate a sufficient dataset, AI algorithms could be trained to predict the activity of virtual analogs, thereby prioritizing the synthesis of the most promising compounds.

Generative AI models could also be employed to design novel molecules based on the this compound scaffold, optimized for desired properties such as enhanced target affinity, improved metabolic stability, or reduced off-target effects. Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties would also be invaluable in the early stages of lead optimization to identify and mitigate potential liabilities.

Potential for Combination Therapies with Other Investigational Agents

Assuming a mechanism of action is elucidated for this compound, exploring its potential in combination therapies would be a logical progression. For instance, if the compound is found to inhibit a specific signaling pathway in cancer, it could be tested in combination with standard-of-care chemotherapies or targeted agents that act on complementary pathways. Synergy screens, where the compound is tested with a library of other drugs, could identify unexpected beneficial interactions. The rationale for any combination would be hypothesis-driven, based on the compound's specific biological effects.

Emerging Applications in Non-Pharmacological Research Fields (e.g., Agri-chemistry, Materials Science)

Beyond potential therapeutic applications, the chemical structure of this compound may lend itself to applications in other scientific domains. In the field of agri-chemistry, related pyridine derivatives have been explored for their potential as fungicides or herbicides. google.com Therefore, future research could involve screening this compound for activity against common plant pathogens or its effects on plant growth.

In materials science, the compound's heterocyclic structure could be of interest as a building block for novel polymers or as a ligand in the synthesis of metal-organic frameworks (MOFs). The fluorine atom, in particular, can impart unique properties to materials, such as altered electronic characteristics or enhanced thermal stability. These non-pharmacological applications represent an unexplored but plausible area for future investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-N-(oxan-4-yl)pyridin-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound’s synthesis likely involves fluorinated pyridine intermediates and nucleophilic substitutions. For example, fluorination of pyridine precursors using agents like sodium azide or pentafluoropyridine derivatives (as seen in analogous compounds) can introduce fluorine atoms. Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd or Cu-based) should be systematically optimized. Post-synthetic modifications, such as oxan-4-amine coupling via Buchwald-Hartwig amination, may require inert atmospheres and palladium catalysts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm fluorine placement and amine/oxane ring integration.

- LC-MS or HPLC (with UV/fluorescence detection) for purity assessment.

- FT-IR to validate amine (-NH) and ether (C-O-C) functional groups.

Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to the pyridine/amine scaffold’s known bioactivity (e.g., kinase inhibition or GPCR modulation). Use dose-response curves (0.1–100 µM) and controls (e.g., positive inhibitors) to assess potency (IC₅₀). Include cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) to evaluate selectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in complex biological systems?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with target proteins (e.g., kinases). Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes. For reactivity, apply DFT (Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer : Discrepancies may arise from off-target effects or metabolite interference. Perform:

- Metabolite profiling (LC-HRMS) to identify degradation products.

- Proteomics (SILAC or TMT labeling) to map unintended protein interactions.

- SAR studies by synthesizing analogs (e.g., modifying the oxane ring or fluorine position) to isolate pharmacophoric features .

Q. What crystallographic methods are suitable for elucidating the compound’s solid-state structure?

- Methodological Answer : Grow single crystals via slow evaporation (solvents: DCM/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K. Refine structures using SHELX; validate with R-factor (<0.05) and electron density maps. Compare with analogous pyridine-amine derivatives to identify conformational trends .

Q. How can researchers mitigate hazards during large-scale synthesis or handling?

- Methodological Answer : Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.